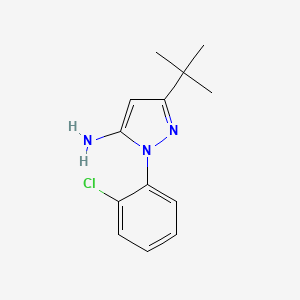

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLRDDKINAAAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426854 | |

| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956397-18-5 | |

| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. As a member of the N-aryl-5-aminopyrazole class, this compound is a valuable scaffold in medicinal and agricultural chemistry. Its structure combines a bulky, lipophilic tert-butyl group, a metabolically stable 2-chlorophenyl ring, and a reactive primary amine, making it a versatile intermediate for the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this compound.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of pharmacological activities, enabling them to interact with a variety of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core, including the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and the kinase inhibitor axitinib.[2]

This compound is a specific derivative that leverages key structural motifs to enhance its utility as a synthetic building block:

-

The 1-(2-chlorophenyl) Group: The N-aryl substitution is critical for tuning the electronic properties and steric hindrance around the pyrazole core. The ortho-chloro substituent, in particular, can induce a significant dihedral angle between the phenyl and pyrazole rings, influencing molecular conformation and binding to target proteins.[3] It also enhances metabolic stability by blocking a potential site of oxidation.

-

The 3-tert-butyl Group: This bulky alkyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and target specific biological pathways.[4]

-

The 5-amino Group: This primary amine serves as a crucial synthetic handle, providing a reactive site for a wide range of chemical transformations. It allows for the facile introduction of new functional groups and the construction of more complex molecular architectures, essential in drug discovery and the development of agrochemicals.[2][5]

This guide will explore the known and predicted properties of this compound, providing a framework for its synthesis, characterization, and strategic derivatization.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific isomer is not widely published, its core properties can be established from supplier data and inferred from closely related analogs.[6]

Chemical Identifiers and Properties

The fundamental properties and identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ClN₃ | [6] |

| Molecular Weight | 249.74 g/mol | [6] |

| CAS Number | 956397-18-5 | [7] |

| Appearance | Solid | [6] |

| InChI Key | AHLRDDKINAAAJO-UHFFFAOYSA-N | [6][7] |

| SMILES | CC(C)(C)c1cc(N)n(n1)-c2ccccc2Cl | [6][7] |

Spectroscopic Characterization

No formal, peer-reviewed spectroscopic analysis for this compound is publicly available. However, based on the known structure and data from analogous pyrazoles, a representative spectroscopic profile can be predicted. The following table provides expected chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ ~1.3 (s, 9H, -C(CH₃)₃) | δ ~30 (3C, -C(C H₃)₃) |

| δ ~3.5-4.5 (br s, 2H, -NH₂) | δ ~32 (1C, -C (CH₃)₃) |

| δ ~5.8 (s, 1H, pyrazole C4-H) | δ ~95-105 (1C, pyrazole C4) |

| δ ~7.2-7.6 (m, 4H, Ar-H) | δ ~127-135 (5C, Ar-C & C5) |

| δ ~145-160 (2C, pyrazole C3 & C5) |

Note: Predicted values are for illustrative purposes. Actual spectra must be determined experimentally.

Synthesis and Purification

The most established and reliable method for synthesizing N-aryl-5-aminopyrazoles is the cyclocondensation reaction between a substituted arylhydrazine and a β-ketonitrile. This approach is widely documented and offers a direct route to the desired pyrazole core.[3][8]

Proposed Synthesis Workflow

The synthesis proceeds via the reaction of 2-chlorophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

physicochemical characteristics of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic amine with significant potential in pharmaceutical and agrochemical development.[1] As a Senior Application Scientist, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the implications of each property for drug discovery. The narrative emphasizes the interconnectedness of these properties—from molecular structure to thermal stability, solubility, and ionization state—and their collective impact on a compound's journey from laboratory synthesis to potential clinical application. Every protocol described is designed as a self-validating system, grounded in authoritative scientific principles to ensure accuracy and reproducibility.

Introduction: The Imperative of Physicochemical Profiling

This compound is a substituted pyrazole derivative recognized for its potential as a building block in the synthesis of anti-inflammatory, anti-cancer, and crop protection agents.[1] Its unique structure, featuring a bulky tert-butyl group, a substituted chlorophenyl ring, and a primary amine, suggests a complex interplay of properties that will govern its behavior in biological systems.

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a characterization step but a foundational pillar of successful development.[2][3][4] Properties such as solubility, lipophilicity, and ionization constant (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Poor physicochemical properties are a leading cause of attrition in the development pipeline.[2] Therefore, a rigorous, early-stage assessment allows for informed decision-making, guiding lead optimization and formulation strategies to mitigate risks and enhance the probability of success.[5][6] This guide details the essential experimental frameworks for characterizing this promising molecule.

Core Molecular and Physical Properties

The foundational attributes of a molecule provide the context for all subsequent physicochemical investigations. The data presented below has been consolidated from verified chemical suppliers and databases.

| Property | Data | Source(s) |

| Chemical Formula | C₁₃H₁₆ClN₃ | [1] |

| Molecular Weight | 249.74 g/mol | [1] |

| CAS Number | 956397-18-5 | [1] |

| Appearance | Pale yellow needles / solid | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| SMILES String | CC(C)(C)c1cc(N)n(n1)-c2ccccc2Cl | |

| InChI Key | AHLRDDKINAAAJO-UHFFFAOYSA-N |

Thermal Properties and Stability Analysis

Thermal analysis is crucial for determining a compound's stability, purity, and solid-state characteristics, which are vital for storage, handling, and formulation.

Melting Point

The melting point is a primary indicator of purity and the physical state of the crystalline form.

-

Reported Value: 107-111 °C[1]

-

Significance: A sharp melting range, as indicated here, typically signifies high purity. Broader ranges can suggest the presence of impurities or a mixture of polymorphic forms. This temperature is well above ambient, indicating good solid-state stability under standard storage conditions.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Simultaneous Thermal Analysis (STA), combining DSC and TGA, offers a comprehensive view of a material's thermal behavior.[7][8] TGA measures changes in mass with temperature, identifying decomposition events, while DSC measures the heat flow associated with phase transitions (like melting) or chemical reactions.[9][10]

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or platinum crucible.

-

Atmosphere: Purge the analysis chamber with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.[11]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

TGA Curve: Analyze the percent weight loss vs. temperature. A sharp drop indicates thermal decomposition. The onset temperature of this drop is a key measure of thermal stability.

-

DSC Curve: Identify endothermic peaks (heat absorption), which correspond to events like melting, and exothermic peaks (heat release), which can indicate decomposition or crystallization. The peak of the melting endotherm should align with the reported melting point.

-

Caption: TGA/DSC experimental workflow for thermal stability assessment.

Solubility Profile

Solubility is a master variable in drug discovery, directly influencing bioavailability.[12][13] A compound must dissolve to be absorbed. This section outlines the determination of thermodynamic solubility, which represents the true equilibrium solubility of the most stable crystalline form.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14]

-

Media Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the dissolution process to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant. Separate the liquid phase from the solid residue via centrifugation (e.g., 15,000 rpm for 15 minutes). Filtration may also be used, but one must be cautious of potential compound adsorption to the filter material.[12]

-

Quantification (HPLC-UV):

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Create a calibration curve by making serial dilutions of the stock solution and analyzing them via a validated HPLC-UV method.

-

Dilute the saturated supernatant sample with the mobile phase and inject it into the HPLC system.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility.

-

Caption: Workflow for the shake-flask method of solubility determination.

Ionization Characteristics (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the primary amine group (-NH₂) is the key basic center. Its pKa value will dictate the compound's charge state across the physiological pH range, profoundly affecting its solubility, membrane permeability, and ability to interact with biological targets.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[15]

-

Solution Preparation: Accurately prepare a ~1-10 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility throughout the titration.

-

Instrument Setup: Use a calibrated automatic titrator equipped with a pH electrode.

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate the amine.

-

Perform a back-titration by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and recording the pH after each addition.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, specifically the pH value at the half-equivalence point where half of the protonated amine has been neutralized. Specialized software is typically used to calculate the pKa from the first derivative of the titration curve.

-

Caption: Relationship between pH, pKa, and the ionization state of the amine.

Spectroscopic and Structural Characterization

A suite of spectroscopic techniques is essential for confirming the molecular structure and identity of the synthesized compound.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of protons. For this molecule, one would expect to see characteristic signals for: the nine equivalent protons of the tert-butyl group (a sharp singlet), distinct signals for the four protons on the chlorophenyl ring, a singlet for the proton on the pyrazole ring, and a broad signal for the two protons of the primary amine.[18][19]

-

¹³C NMR: This identifies the different carbon environments. Expected signals would include the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and the six distinct carbons of the chlorophenyl ring.[18][19]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₃H₁₆ClN₃.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups. Key absorption bands would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic groups, and C=N/C=C stretches characteristic of the pyrazole and phenyl rings.[18]

Conclusion and Future Directions

This guide has detailed the critical and outlined the authoritative experimental protocols for their determination. The compound's solid-state nature at room temperature, defined melting point, and structural features suggest a stable starting point for development.

The key determinants for its success as a drug candidate will be its aqueous solubility and pKa. The data generated from the protocols herein will directly inform:

-

Lead Optimization: If solubility is low, medicinal chemists can modify the structure to introduce more polar groups. The pKa value will guide whether such modifications should target the basicity of the amine.

-

Formulation Development: Understanding the solubility and thermal stability is essential for choosing appropriate excipients and designing a dosage form (e.g., tablet, capsule) that ensures adequate drug delivery and shelf-life.

-

Predictive Modeling: These experimental values serve as crucial inputs for developing quantitative structure-activity relationship (QSAR) models to predict the properties of future analogs.[3]

By systematically characterizing these fundamental properties, researchers can navigate the complexities of the drug development process with greater confidence, transforming a promising molecule into a viable therapeutic or agrochemical agent.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed.

- NovAliX. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023). What are the physicochemical properties of drug?.

- Schaefer, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (2019).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications.

- Chem-Impex. This compound.

- Sigma-Aldrich. This compound.

- NIH. (2024).

- Chemistry LibreTexts. (2022). Thermal Analysis.

- Mettler Toledo. Thermal Analysis in Practice Tips and Hints.

- Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC).

- JOCPR.

- Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.

- CSIR-NIScPR. (2025).

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network.

- MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. rheolution.com [rheolution.com]

- 14. researchgate.net [researchgate.net]

- 15. uregina.scholaris.ca [uregina.scholaris.ca]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (CAS Number: 956397-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal and agricultural chemistry. While detailed peer-reviewed studies on this specific molecule are not extensively available in the public domain, this document synthesizes information from chemical supplier data, general principles of pyrazole chemistry, and data on structurally analogous compounds to present a scientifically grounded resource. This guide covers the compound's chemical identity, a proposed synthetic route with a detailed experimental protocol, its physicochemical properties, and a discussion of its potential biological activities and applications as a key building block for novel therapeutic agents and agrochemicals.

Introduction and Strategic Importance

This compound is a substituted aminopyrazole that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] The specific substitution pattern of this compound—a bulky tert-butyl group at the 3-position, a 2-chlorophenyl group at the N1 position, and a primary amine at the 5-position—suggests its utility in creating derivatives with tailored steric and electronic properties for specific biological targets. Commercial suppliers indicate its role as a key intermediate in the development of anti-inflammatory drugs, analgesics, and potential anti-cancer agents, as well as in the synthesis of herbicides and fungicides.[1][2]

The 2-chlorophenyl substituent is of particular note, as halogenated phenyl rings are common in pharmacologically active compounds, often influencing metabolic stability and binding affinity. The tert-butyl group can provide steric hindrance that may contribute to selective interactions with biological targets. The 5-amino group serves as a crucial synthetic handle for further functionalization, allowing for the construction of a diverse library of derivatives.

Synthesis and Mechanism

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and direct route involves the condensation of a hydrazine derivative with a β-ketonitrile.[5] Based on this established methodology, a plausible and efficient synthesis of this compound is proposed.

Proposed Synthetic Pathway

The synthesis proceeds via the cyclocondensation of (2-chlorophenyl)hydrazine with 4,4-dimethyl-3-oxopentanenitrile. The reaction is typically acid-catalyzed and results in the formation of the pyrazole ring through a sequence of condensation, intramolecular cyclization, and dehydration.

DOT Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and represents a standard procedure for this class of reaction.[5]

Materials:

-

(2-chlorophenyl)hydrazine (or its hydrochloride salt)

-

4,4-dimethyl-3-oxopentanenitrile

-

Concentrated Hydrochloric Acid

-

Ethanol or Water

-

Concentrated Ammonium Hydroxide

-

Crushed Ice

-

Deionized Water

Procedure:

-

To a solution of ethanol or water, add (2-chlorophenyl)hydrazine (1.0 eq) and 4,4-dimethyl-3-oxopentanenitrile (1.2-1.5 eq).

-

Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the initial heating period, an additional portion of concentrated hydrochloric acid may be added to drive the reaction to completion, followed by another 1-2 hours of heating.

-

Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice.

-

Neutralize the acidic mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH > 8), which will precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x volume of the reaction mixture) to remove any inorganic salts.

-

Dry the product under vacuum at ambient temperature.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Data

| Property | Value | Source |

| CAS Number | 956397-18-5 | [1][2][4] |

| Molecular Formula | C₁₃H₁₆ClN₃ | [4] |

| Molecular Weight | 249.74 g/mol | [4] |

| Appearance | Solid | [4] |

| SMILES | CC(C)(C)c1cc(N)n(n1)c2ccccc2Cl | [1] |

| InChI Key | AHLRDDKINAAAJO-UHFFFAOYSA-N | [1][4] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a singlet for the pyrazole ring proton, signals for the four aromatic protons of the 2-chlorophenyl group, and a broad singlet for the two protons of the primary amine.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and the six carbons of the 2-chlorophenyl ring.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole and phenyl rings, and a C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activity and Applications

The structural motifs present in this compound suggest its potential as a precursor for compounds with significant biological activity.

Role in Drug Discovery

The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The 5-aminopyrazole moiety can act as a hinge-binding motif, interacting with the backbone of the kinase hinge region. The N1-substituted phenyl ring and the C3-substituent can be tailored to occupy specific pockets in the ATP-binding site to achieve potency and selectivity. This makes the title compound a highly relevant starting material for the synthesis of novel kinase inhibitors.[6]

DOT Diagram: Pyrazole Core as a Kinase Inhibitor Scaffold

Caption: Interaction model of a pyrazole-based kinase inhibitor.

Furthermore, pyrazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of this compound make it a candidate for derivatization into novel anti-inflammatory agents.

Applications in Agrochemicals

In the agrochemical sector, pyrazole derivatives are utilized as herbicides and fungicides.[2] For instance, some pyrazole-containing compounds act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. The subject compound serves as a building block for creating new agrochemicals with potentially improved efficacy and selectivity.[1]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both pharmaceutical and agricultural research and development. While detailed, publicly available scientific literature on this specific molecule is limited, its structural features and the well-documented chemistry and biological activity of the pyrazole class provide a strong foundation for its application in the synthesis of novel, high-value compounds. The proposed synthetic route offers a reliable method for its preparation, and its potential as a scaffold for kinase inhibitors and other biologically active molecules warrants further investigation. This guide provides a foundational resource for researchers looking to leverage this compound in their discovery and development programs.

References

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

-

Quiroga, J., Abonia, R., Insuasty, B., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. 2011, 67(Pt 3), o647. Available from: [Link]

Sources

Technical Guide: A Framework for Determining the Organic Solvent Solubility of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Abstract

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical and agrochemical research, compounds like 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine are valuable intermediates or potential active agents.[1][2] Their efficacy in subsequent applications, from reaction kinetics to bioavailability, is profoundly influenced by their solubility.[3][4] Poor solubility can lead to significant challenges, including underestimated toxicity, poor bioavailability, and unreliable results in vitro assays, thereby inflating development costs and timelines.[3][5]

This guide serves as a self-validating system for approaching the solubility determination of this specific pyrazole derivative. It moves beyond a simple data sheet to explain the causal relationships between molecular structure, solvent properties, and experimental design, ensuring that the generated data is not only accurate but also contextually understood.

Physicochemical Analysis of the Target Molecule

A predictive understanding of solubility begins with an analysis of the molecule's structure. This compound (Molecular Weight: 249.74 g/mol , Formula: C₁₃H₁₆ClN₃) possesses distinct regions that dictate its interaction with various solvents.[6]

-

Lipophilic Moieties: The tert-butyl group is a bulky, nonpolar aliphatic moiety, while the 2-chlorophenyl group is aromatic and largely hydrophobic. These components will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Polar/H-Bonding Moieties: The pyrazol-5-amine core is the primary polar and hydrogen-bonding center. The amine (-NH₂) group can act as a hydrogen bond donor, and the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors. This region will drive solubility in polar solvents.

Predicted Solubility Behavior: The molecule's amphiphilic nature—possessing both significant nonpolar and polar functionalities—suggests that it will exhibit poor solubility in the extremes of the polarity scale (e.g., water, n-hexane). Its optimal solubility is likely to be found in solvents of intermediate polarity that can effectively solvate both the hydrophobic and polar regions of the molecule. This includes polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and polar protic solvents (e.g., ethanol, methanol).

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in medicinal and agricultural chemistry.[1][2] Its structural motifs, including the pyrazole core, a bulky tert-butyl group, a substituted phenyl ring, and a primary amine, contribute to its potential as a scaffold for developing novel therapeutic agents and agrochemicals.[1][3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage data from closely related, structurally analogous compounds to provide a robust and scientifically grounded interpretation. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and similar pyrazole-based compounds.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectral data. Key structural features that will give rise to characteristic spectroscopic signals include:

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The electronic environment of the ring protons and carbons will be distinct.

-

The tert-Butyl Group: A bulky aliphatic substituent that will produce a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

-

The 2-Chlorophenyl Group: An aromatic ring attached to one of the pyrazole nitrogens. The chlorine substituent will influence the chemical shifts of the aromatic protons and carbons.

-

The Primary Amine Group: The -NH₂ group will exhibit characteristic stretching and bending vibrations in the IR spectrum and its protons will be visible in the ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of the spectral data.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit the following key signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl Protons | 1.2 - 1.4 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.[4] |

| Amine Protons | 3.5 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with residual water. |

| Pyrazole C4-H | 5.7 - 6.2 | Singlet (s) | 1H | This proton is on the electron-rich pyrazole ring and its chemical shift is influenced by the adjacent substituents.[4] |

| 2-Chlorophenyl Protons | 7.2 - 7.6 | Multiplet (m) | 4H | The protons on the substituted phenyl ring will exhibit complex splitting patterns due to coupling with each other. The electron-withdrawing effect of the chlorine atom and the pyrazole ring will cause them to appear in the aromatic region. |

Experimental Considerations:

-

Solvent Selection: The choice of deuterated solvent can influence the chemical shifts, particularly for the amine protons. Common choices include CDCl₃, DMSO-d₆, or Acetone-d₆.

-

Referencing: Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

-

D₂O Exchange: To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. Shaking the sample with a drop of D₂O will result in the disappearance of the amine proton signal from the spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The expected ¹³C NMR spectrum of this compound would display the following signals:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl Methyl Carbons | ~30 | The three equivalent methyl carbons of the tert-butyl group.[4] |

| tert-Butyl Quaternary Carbon | ~32 | The quaternary carbon of the tert-butyl group.[4] |

| Pyrazole C4 | 90 - 105 | This carbon is typically shielded in 5-aminopyrazoles.[4][5] |

| 2-Chlorophenyl Carbons | 125 - 140 | The six carbons of the phenyl ring will have distinct chemical shifts influenced by the chlorine substituent and the point of attachment to the pyrazole ring. |

| Pyrazole C5 | 140 - 150 | The carbon bearing the amine group. |

| Pyrazole C3 | 155 - 165 | The carbon bearing the tert-butyl group.[4] |

Experimental Workflow for NMR Data Acquisition:

Figure 2. A generalized workflow for acquiring NMR data.

Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The empirical formula of this compound is C₁₃H₁₆ClN₃, with a molecular weight of 249.74 g/mol .

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 249. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak at m/z 251 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for similar pyrazole structures involve the loss of substituents. Expected fragments could include:

-

Loss of a methyl group from the tert-butyl moiety: [M - 15]⁺

-

Loss of the tert-butyl group: [M - 57]⁺

-

Cleavage of the N-phenyl bond.

-

High-Resolution Mass Spectrometry (HRMS):

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry is recommended. HRMS can determine the mass of the molecular ion with high precision, allowing for the differentiation between compounds with the same nominal mass.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum provides information about the functional groups present in a molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3250 - 3400 | Medium | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl and Pyrazole Rings |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | tert-Butyl Group |

| N-H Bend | 1580 - 1650 | Medium | Primary Amine (-NH₂) |

| C=N and C=C Stretch | 1450 - 1600 | Medium-Strong | Pyrazole and Phenyl Rings |

| C-N Stretch | 1250 - 1335 | Medium | Aromatic Amine |

| C-Cl Stretch | 600 - 800 | Strong | Chlorophenyl Group |

Interpretation Notes:

The presence of two bands in the N-H stretching region is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.[6] The C-H bending vibrations of the tert-butyl group will also be present in the fingerprint region (below 1500 cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data has been presented. The provided interpretations and experimental considerations are intended to be a valuable resource for scientists and researchers working with this and related pyrazole derivatives, facilitating their accurate identification and characterization. The structural and spectroscopic insights detailed herein are crucial for advancing the application of this compound in drug discovery and agrochemical development.

References

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021, July 6). Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Retrieved from [Link]

-

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one - NIST WebBook. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Retrieved from [Link]

-

3-tert-Butyl-2-pyrazolin-5-one - NIST WebBook. Retrieved from [Link]

-

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. Retrieved from [Link]

-

Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)- - SpectraBase. Retrieved from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC - NIH. Retrieved from [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines - University of Calgary. Retrieved from [Link]

-

tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R) - PubChem. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Abstract

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is paramount in its function, particularly in regulated fields like medicine and agriculture. NMR spectroscopy stands as the gold standard for non-destructive structural analysis of organic molecules in solution. The target molecule, this compound (Molecular Formula: C₁₃H₁₆ClN₃), possesses several distinct chemical environments that give rise to a characteristic NMR fingerprint.

Understanding the assignments requires a clear numbering system for the molecule's NMR-active nuclei (¹H and ¹³C).

Caption: Numbered structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct groups of signals corresponding to the tert-butyl, amine, pyrazole, and chlorophenyl protons. The chemical shift (δ) is influenced by the local electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (to a higher ppm value).[2]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |

| tert-Butyl (t-Bu) | 1.2 - 1.4 | Singlet (s) | 9H | The nine protons of the three methyl groups are chemically equivalent due to rapid free rotation around the C-C single bonds. They are attached to a quaternary carbon, so there are no adjacent protons to cause splitting, resulting in a strong singlet.[3][4] |

| Amine (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5][6] The signal is typically broad due to rapid chemical exchange with trace water and quadrupole broadening from the ¹⁴N nucleus.[7] |

| Pyrazole (C4-H) | 5.8 - 6.2 | Singlet (s) | 1H | This proton is attached to C4 of the pyrazole ring. It has no adjacent protons, hence it appears as a sharp singlet. Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[8] |

| 2-Chlorophenyl (Ar-H) | 7.2 - 7.6 | Multiplet (m) | 4H | The four protons on the chlorophenyl ring are in different chemical environments and will couple with each other, producing a complex series of overlapping signals (multiplet). Their downfield shift is characteristic of aromatic protons.[9] The exact pattern will be a combination of doublet of doublets and triplet of doublets. |

Predicted ¹³C NMR Spectral Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The spectra are typically acquired under proton-decoupled conditions, meaning all signals appear as singlets.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Commentary |

| t-Bu (C(CH₃)₃) | 32 - 34 | The quaternary carbon of the tert-butyl group. Its shift is characteristic of sp³ hybridized carbons.[8] |

| t-Bu (C(CH₃)₃) | 30 - 32 | The three methyl carbons are equivalent and appear as a single, intense signal.[3] |

| Pyrazole C4 | 95 - 105 | This is the only CH carbon in the pyrazole ring. It is significantly shielded compared to other aromatic carbons.[8] |

| Phenyl C1' | 135 - 138 | The ipso-carbon attached to the pyrazole nitrogen. It is deshielded by the electronegative nitrogen atom. |

| Phenyl C2' | 132 - 134 | The ipso-carbon attached to the chlorine atom. The electronegative chlorine atom causes a significant downfield shift. |

| Phenyl C3'-C6' | 127 - 131 | The four CH carbons of the phenyl ring will appear in the typical aromatic region. Their precise shifts are influenced by the electronic effects of the chlorine and pyrazole substituents. |

| Pyrazole C5 | 142 - 146 | This carbon is bonded to the amine group and two nitrogen atoms within the ring, leading to a downfield shift.[10][11] |

| Pyrazole C3 | 158 - 162 | This carbon, bonded to the bulky tert-butyl group and two ring nitrogens, is expected to be the most deshielded carbon in the pyrazole ring.[10] |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential. This methodology outlines the critical steps from sample preparation to data processing.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection & Addition:

-

Add approximately 0.6 mL of a deuterated solvent using a glass pipette.

-

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for general organic compounds. However, for molecules with labile amine protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows down the rate of proton exchange, resulting in sharper -NH₂ signals.[12]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) if the solvent does not already contain it. TMS serves as the universal internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.[2]

-

Homogenization: Cap the NMR tube and gently invert it several times, or use a vortex mixer, until the sample is fully dissolved, ensuring a homogenous solution.

Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe to the sample, followed by shimming the magnetic field to maximize its homogeneity, which ensures sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024-4096 scans. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[13]

-

Relaxation Delay (D1): 2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) and perform a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratio of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Advanced Structural Confirmation: The Role of 2D NMR

While 1D NMR provides foundational data, complex structures benefit from 2D NMR experiments to unambiguously confirm assignments. These experiments reveal correlations between nuclei, acting as a roadmap to piece the molecular puzzle together.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin coupling, definitively linking adjacent protons. In our target molecule, this would confirm the connectivity within the 2-chlorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to. This would be used to definitively link the C4-H proton to the C4 carbon and each aromatic proton to its respective carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. For example, it would show correlations from the tert-butyl protons to both C3 and the quaternary t-Bu carbon, and from the C4-H proton to C3, C5, and the t-Bu quaternary carbon, confirming the substitution pattern on the pyrazole ring.

Conclusion

The NMR spectroscopic profile of this compound is highly characteristic and can be confidently predicted based on established chemical shift principles and data from related structures. The ¹H spectrum is defined by four key regions corresponding to the aliphatic tert-butyl group, the aromatic chlorophenyl ring, the lone pyrazole proton, and the labile amine protons. The ¹³C spectrum provides a complementary map of the unique carbon environments. By employing the rigorous experimental protocol detailed herein and leveraging advanced 2D NMR techniques, researchers can achieve unequivocal structural verification, a critical step in the advancement of new chemical entities in any scientific field.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. compoundchem.com [compoundchem.com]

- 14. mdpi.com [mdpi.com]

mass spectrometry of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic amine with significant applications in pharmaceutical and agrochemical research.[1][2] We delve into the foundational principles guiding the selection of ionization techniques, detailing optimized protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI). This document elucidates the predictable fragmentation pathways of the title compound, offering researchers a robust roadmap for structural confirmation, impurity profiling, and metabolic studies. The methodologies are presented with a focus on scientific causality, ensuring that drug development professionals can not only replicate the results but also adapt these principles to analogous small molecules.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₁₆ClN₃, Molecular Weight: 249.74 g/mol ) is a substituted pyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities.[3] The presence of a bulky tert-butyl group, a halogenated phenyl ring, and a primary amine makes this molecule a multifaceted candidate for drug discovery, necessitating rigorous analytical characterization.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[4] This guide will explore the analysis of this compound using two common ionization techniques: Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC-MS), and Electron Ionization (EI), commonly used with gas chromatography (GC-MS). ESI is a "soft" ionization technique ideal for polar, thermally labile molecules, providing clear molecular ion information, while EI is a "hard" ionization technique that induces extensive fragmentation, yielding a characteristic fingerprint for structural confirmation.[4][5]

Physicochemical Properties and Structural Features

A thorough understanding of the molecule's structure is paramount for predicting its behavior in a mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ClN₃ | |

| Average Molecular Weight | 249.74 g/mol | |

| Monoisotopic Mass | 249.1033 u | Calculated |

| Key Structural Features | Pyrazole Core, tert-Butyl Group, 2-Chlorophenyl Ring, Primary Amine | |

| SMILES String | CC(C)(C)c1cc(N)n(n1)-c2ccccc2Cl |

The primary amine group is a key site for protonation ([M+H]⁺) in positive-mode ESI, while the overall structure contains multiple bonds susceptible to cleavage under high-energy EI conditions.

Experimental Workflow: A Validated Approach

The following diagram outlines a self-validating workflow for the comprehensive mass spectrometric analysis of the target analyte.

Caption: A logical workflow from sample preparation to structural confirmation.

Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

LC-ESI-MS is the preferred method for quantitative analysis and for analyzing complex mixtures, such as in pharmacokinetic studies.[5] ESI is highly suitable for this molecule due to the polar amine group, which is readily protonated.[6]

Step-by-Step LC-MS Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. The use of formic acid is critical as it provides a source of protons, promoting the formation of the [M+H]⁺ ion and improving chromatographic peak shape.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its excellent retention of moderately nonpolar compounds like the title analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. A gradient elution is necessary to ensure a sharp peak and efficient elution from the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV. This voltage is required to generate the electrospray plume.

-

Ion Source Temperature: 150 °C.

-

Desolvation Gas (N₂): 800 L/hr at 350 °C. These parameters ensure efficient desolvation of the droplets to release gas-phase ions.[7]

-

MS1 Scan Range: m/z 100-400. This range comfortably covers the expected molecular ion.

-

MS/MS (Product Ion Scan): Isolate the precursor ion (m/z 250.1) and apply a collision energy (e.g., 15-30 eV) to induce fragmentation. The collision energy must be optimized to achieve a balance of precursor ion and informative fragment ions.

-

ESI-MS/MS Fragmentation Pathway

In positive ESI mode, the molecule readily protonates to form the pseudomolecular ion [M+H]⁺ at m/z 250.1 (for the ³⁵Cl isotope). Tandem mass spectrometry (MS/MS) of this ion reveals structurally significant fragments. The primary cleavage is the loss of the bulky tert-butyl group as isobutylene, a highly stable neutral loss.

Caption: Key fragmentation steps for the [M+H]⁺ ion.

-

[M+H]⁺ (m/z 250.1): The protonated parent molecule.

-

Fragment A (m/z 194.1): This prominent fragment results from the neutral loss of isobutylene (56 Da) from the tert-butyl group. This is a classic fragmentation for tert-butyl containing compounds due to the formation of a stable tertiary carbocation intermediate, which is then lost as a neutral alkene.

-

Fragment B (m/z 167.1): Subsequent loss of hydrogen cyanide (HCN, 27 Da) from the amine and pyrazole ring is a known fragmentation pathway for aromatic amines and nitrogen-containing heterocycles.[8][9]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is a powerful technique for identifying volatile and semi-volatile compounds, providing highly reproducible mass spectra that can be searched against libraries.[4] EI is a high-energy process (typically 70 eV) that results in extensive and predictable fragmentation.

Step-by-Step GC-MS Protocol

-

Sample Preparation: Prepare a 1 mg/mL solution in a volatile, GC-compatible solvent such as ethyl acetate.

-

Chromatographic Separation:

-

Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is ideal (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Hold at 150 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. This program ensures the analyte elutes as a sharp peak without thermal degradation.

-

-

Mass Spectrometer Conditions (EI Mode):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra for library matching.

-

Scan Range: m/z 40-400.

-

EI-MS Fragmentation Pathway

The EI spectrum will show a molecular ion (M⁺·) at m/z 249.1, although it may be of low abundance due to the extensive fragmentation. The base peak is often a highly stable fragment ion.

Caption: Major fragmentation routes under high-energy Electron Ionization.

-

M⁺· (m/z 249.1): The molecular ion radical cation. Its presence confirms the molecular weight.

-

[M-CH₃]⁺ (m/z 234.1): A very common fragmentation for tert-butyl groups is the loss of a methyl radical (·CH₃) to form a stable tertiary carbocation. This is often the most abundant ion in the high-mass region.

-

[M-C₄H₉]⁺ (m/z 192.1): Alpha-cleavage resulting in the loss of the entire tert-butyl radical (·C₄H₉) is also a highly probable event.

-

[M-C₆H₄Cl]⁺ (m/z 138.1): Cleavage of the N-C bond between the pyrazole nitrogen and the chlorophenyl ring results in the loss of the chlorophenyl radical. The resulting pyrazole-containing fragment is stabilized by the nitrogen atoms.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-ESI-MS/MS and GC-EI-MS. ESI is the method of choice for quantitative studies and analysis of complex mixtures, yielding a clear protonated molecule at m/z 250.1, which fragments via a characteristic neutral loss of isobutylene (56 Da). EI provides a detailed fragmentation fingerprint for unambiguous library-based identification, with key fragments arising from the loss of methyl (m/z 234.1) and tert-butyl (m/z 192.1) radicals. By understanding these distinct fragmentation pathways, researchers and drug development professionals can confidently identify and characterize this important molecular scaffold in various experimental contexts.

References

- Vertex AI Search. (2024). Electrospray Ionization (ESI)

-

Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link] (Note: A direct link to the NIH PMC version was provided in the search but this is the canonical source).

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

Hofstadler, S. A., & Sannes-Lowery, K. A. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(21), 5089-5096. Available at: [Link]

-

ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

ResearchGate. (2022). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link] (Note: The original search result points to a different host, but this is a common educational resource covering the topic).

-

Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

NIST WebBook. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. [Link]

-

NIST WebBook. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. researchgate.net [researchgate.net]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. GCMS Section 6.15 [people.whitman.edu]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique electronic and structural characteristics provide a versatile foundation for chemical modification, enabling the development of compounds that can interact with a vast array of biological targets.[1][2] From FDA-approved kinase inhibitors like Crizotinib for cancer therapy to potent anti-inflammatory and antimicrobial agents, pyrazole derivatives have demonstrated profound therapeutic significance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a technically robust and field-proven framework for the systematic biological activity screening of novel pyrazole compounds. Our approach eschews a rigid, one-size-fits-all template, instead adopting a hierarchical screening cascade that is both scientifically rigorous and resource-efficient. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating system for identifying and characterizing promising new chemical entities.

Chapter 1: The Strategic Framework - A Hierarchical Screening Cascade

In drug discovery, a brute-force approach of testing every compound in every possible assay is inefficient and economically unviable. A more strategic, hierarchical approach is essential.[3] This involves progressing compounds through a series of tiers, starting with broad, high-throughput screens to identify general activity, followed by more specific, lower-throughput assays to elucidate the mechanism of action and confirm selectivity. This cascade ensures that resources are focused on the most promising candidates.

Our screening strategy for novel pyrazole compounds is built on this principle, beginning with a wide net to assess general cytotoxicity and then funneling active compounds into specific secondary assays based on the observed phenotype or the rational design of the chemical library.

Caption: Hierarchical workflow for screening novel pyrazole compounds.

Chapter 2: Tier 1 - Primary Screening for Anticancer Activity

The initial evaluation of novel chemical entities in a cancer drug discovery pipeline is a critical first step.[4] A primary screen using in vitro cytotoxicity assays serves as an effective method to quickly identify compounds that impact cell viability, providing the first indication of potential therapeutic efficacy.[3][5][6]

Core Concept: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[1][7][8] The principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[8] This reaction produces purple formazan crystals, which are insoluble in aqueous solution.[1][9] The amount of formazan produced is directly proportional to the number of living cells.[5][7] By dissolving these crystals in a solubilizing agent (like DMSO), the intensity of the purple color can be quantified spectrophotometrically, typically at a wavelength of 570 nm.[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of novel pyrazole compounds against a panel of human cancer cell lines.

1. Cell Seeding and Culture:

- Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][4]

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[1][7]

2. Compound Preparation and Treatment:

- Prepare a high-concentration stock solution of each novel pyrazole compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and "blank" (medium only, no cells).

- Incubate the plate for an additional 48 to 72 hours.[1]

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9]

- Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[1][10]

- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[1] Visually inspect for the formation of purple precipitate under a microscope.[7]

4. Solubilization and Absorbance Reading:

- Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

- Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to each well.[1]

- Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[9]

- Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis and Interpretation:

- Subtract the average absorbance of the blank wells from all other readings.

- Calculate the percentage of cell viability for each concentration using the following formula:

- % Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 [1]

- Plot the % Cell Viability against the logarithm of the compound concentration.

- Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell viability by 50%.[4]

Data Presentation: Quantitative Cytotoxicity

The IC₅₀ is a critical metric for comparing the potency of different compounds and their selectivity against different cancer types.[4] Data should be summarized in a clear, tabular format.

| Compound ID | Cancer Type | Cell Line | IC₅₀ (µM) ± SD |

| PYR-001 | Breast | MCF-7 | 7.5 ± 0.6 |

| PYR-001 | Liver | HepG2 | 15.2 ± 1.1 |

| PYR-001 | Lung | A549 | 9.8 ± 0.9 |

| PYR-002 | Breast | MCF-7 | > 100 |

| PYR-002 | Liver | HepG2 | > 100 |

| PYR-002 | Lung | A549 | 85.4 ± 5.3 |

| Doxorubicin | Breast | MCF-7 | 0.95 ± 0.1 |

SD: Standard Deviation from triplicate experiments.

A compound exhibiting potent cytotoxicity (e.g., IC₅₀ < 10 µM) against one or more cell lines is considered a "hit" and warrants progression to secondary screening to determine its mechanism of action.[11]

Chapter 3: Tier 2 - Elucidating the Mechanism of Action

A "hit" from the primary screen is a starting point. The critical next step is to understand how the compound exerts its effect. Based on the chemical structure of the pyrazole library and the results of the primary screen, a series of focused secondary assays are employed.

Screening for Anti-inflammatory Activity

Many heterocyclic compounds, including pyrazoles, are known to possess anti-inflammatory properties.[12][13][14] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.

Core Concept: COX Enzymes and Inflammation

COX enzymes (COX-1 and COX-2) are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological homeostasis, such as protecting the gastrointestinal lining.[15]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated by pro-inflammatory stimuli.[15]

The therapeutic goal of many anti-inflammatory drugs is to selectively inhibit COX-2, thereby blocking the inflammatory cascade while sparing the protective functions of COX-1.[15]

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase component of COX activity by monitoring the appearance of a fluorescent product. It is suitable for high-throughput screening.[15][16]

1. Reagent Preparation:

- Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.[16][17]

- Prepare serial dilutions of the novel pyrazole compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) in the appropriate solvent (e.g., DMSO).[16]

- Prepare a Reaction Mix containing Assay Buffer, a fluorometric probe (e.g., Amplex™ Red), and a cofactor (e.g., Heme).[15][17]

2. Assay Plate Setup (96-well opaque plate):

- Enzyme Control Wells (100% Activity): Add Assay Buffer and the respective enzyme (COX-1 or COX-2).

- Inhibitor Control Wells: Add a known inhibitor (e.g., Celecoxib for COX-2) and the enzyme.

- Test Compound Wells: Add each dilution of the pyrazole compounds and the enzyme.

- Add the Reaction Mix to all wells.

3. Reaction Initiation and Measurement:

- Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

- Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously, preferably using a multi-channel pipette.[15][16]

- Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes using a fluorescence plate reader.

4. Data Analysis:

- Determine the rate of reaction (slope) for each well.

- Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

- Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.[15]

- Calculate the Selectivity Index (SI) : SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Screening for Antimicrobial Activity